molecular formula C9H15NO2S B15231502 Methyl3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate

Methyl3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate

Cat. No.: B15231502
M. Wt: 201.29 g/mol
InChI Key: XDSPWGHORDQNKL-SNAWJCMRSA-N
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Description

Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate is an organic compound that features a thiopyran ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate typically involves the reaction of tetrahydro-2H-thiopyran-3-amine with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes or receptors, leading to modulation of biological pathways. The acrylate group can undergo Michael addition reactions with nucleophiles, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((tetrahydro-2H-thiopyran-3-yl)amino)acrylate is unique due to the presence of both the thiopyran ring and the acrylate group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

methyl (E)-3-(thian-3-ylamino)prop-2-enoate

InChI

InChI=1S/C9H15NO2S/c1-12-9(11)4-5-10-8-3-2-6-13-7-8/h4-5,8,10H,2-3,6-7H2,1H3/b5-4+

InChI Key

XDSPWGHORDQNKL-SNAWJCMRSA-N

Isomeric SMILES

COC(=O)/C=C/NC1CCCSC1

Canonical SMILES

COC(=O)C=CNC1CCCSC1

Origin of Product

United States

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